

tert-butyl nitrite synthesis from sodium nitrite and n-butanol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Butyl nitrite*

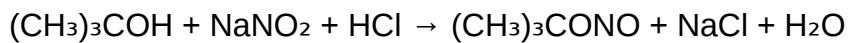
Cat. No.: *B165905*

[Get Quote](#)

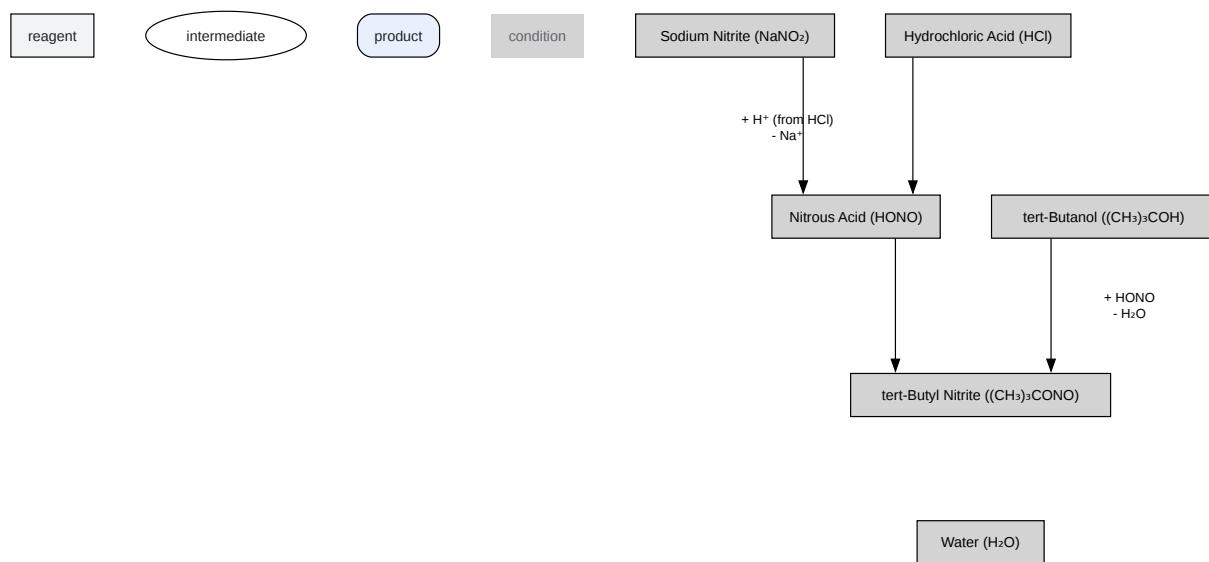
A Technical Guide to the Synthesis of tert-Butyl Nitrite

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for qualified scientific professionals. All experimental work should be conducted in a controlled laboratory setting with appropriate safety precautions.


Introduction

tert-**Butyl nitrite** (TBN) is a versatile and widely used reagent in organic synthesis. Due to its ability to act as a diazotizing, nitrosating, and nitrating agent, it finds application in numerous transformations, including the conversion of amines to other functional groups, C-H functionalization, and the formation of various heterocyclic compounds^{[1][2][3]}.


This guide provides a detailed technical overview of the synthesis of tert-**butyl nitrite**. It is critical to note that the synthesis proceeds from tert-butanol (tert-butyl alcohol), not n-butanol. The reaction of n-butanol with sodium nitrite would yield n-**butyl nitrite**^[4]. The standard laboratory preparation involves the acid-catalyzed reaction of tert-butanol with sodium nitrite, which generates nitrous acid in situ for the subsequent esterification^{[5][6]}.

Reaction and Mechanism

The overall reaction for the synthesis of **tert-butyl nitrite** is as follows:

The reaction proceeds via the protonation of the nitrite anion by a strong acid to form nitrous acid (HONO). The tert-butanol then undergoes esterification with the nitrous acid to form the final product, **tert-butyl nitrite**.

[Click to download full resolution via product page](#)

Figure 1: Simplified reaction mechanism for **tert-butyl nitrite** synthesis.

Experimental Protocol

The following protocol is a standard laboratory procedure for the batch synthesis of **tert-butyl nitrite**^[7].

3.1 Materials and Equipment

- 500 mL three-necked flask
- Mechanical stirrer
- Dropping funnel
- Thermometer
- Ice bath
- Separatory funnel
- Standard distillation apparatus

3.2 Reagents A summary of the required reagents is provided in Table 1.

Table 1: Reagent Quantities

Reagent	Chemical Formula	Molar Mass (g/mol)	Quantity Used	Moles (approx.)
tert-Butyl Alcohol	<chem>(CH3)3COH</chem>	74.12	74 g (94 mL)	1.00
Sodium Nitrite	<chem>NaNO2</chem>	69.00	76 g	1.10
Water (for <chem>NaNO2</chem> solution)	<chem>H2O</chem>	18.02	440 mL	-
Concentrated Hydrochloric Acid	<chem>HCl</chem> (aq)	36.46	90 mL	~1.10
5% Sodium Bicarbonate Solution	<chem>NaHCO3</chem> (aq)	-	3 x 50 mL	-
Water (for washing)	<chem>H2O</chem>	-	3 x 50 mL	-

| Anhydrous Calcium Chloride | CaCl2 | 110.98 | For drying | - |

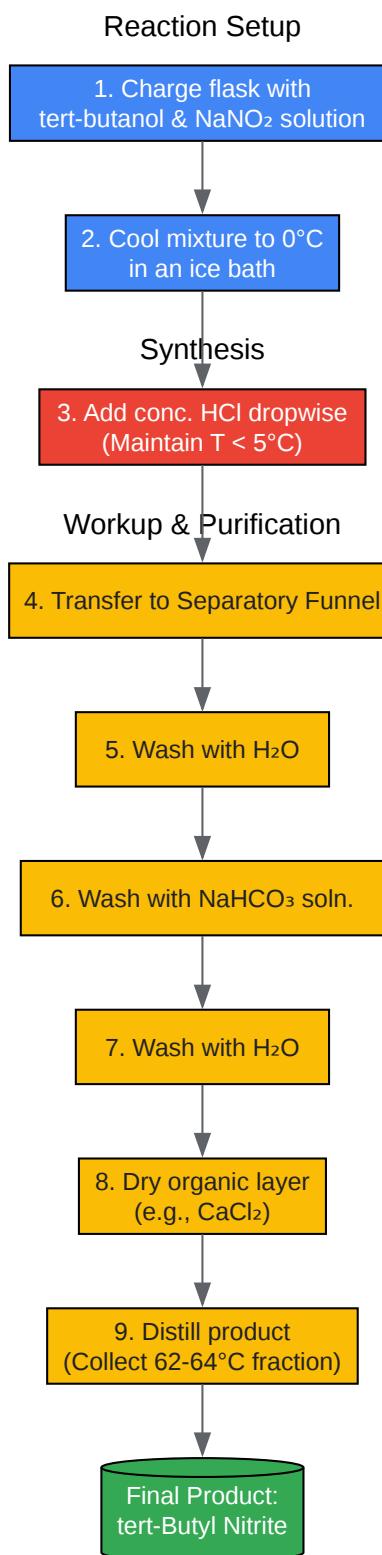
3.3 Procedure

- Setup: Equip a 500 mL flask with a thermometer, a mechanical stirrer, and a dropping funnel. Place the flask in an ice-salt bath.
- Initial Mixture: Add 74 g of tert-butyl alcohol and a solution of 76 g of sodium nitrite dissolved in 440 mL of water to the flask[7].
- Cooling: Cool the mixture to 0 °C with stirring.
- Acid Addition: Slowly add 90 mL of concentrated hydrochloric acid from the dropping funnel while maintaining vigorous stirring. Ensure the reaction temperature does not rise above 5 °C[7]. This addition process should take approximately 1.5 to 2 hours[4].
- Reaction Workup:
 - Once the acid addition is complete, transfer the mixture to a separatory funnel.

- Wash the mixture with 400 mL of water and discard the lower aqueous layer.
- Wash the organic layer sequentially with three 50 mL portions of 5% sodium bicarbonate solution, followed by three 50 mL portions of water[7].
- Drying: Dry the organic phase over anhydrous calcium chloride.
- Purification: Purify the crude product by distillation, collecting the fraction that boils between 62-64 °C[7].

Data Presentation

Successful synthesis should yield a product with the characteristics outlined in Table 2.


Table 2: Product Specifications and Yield

Parameter	Value	Reference
Appearance	Yellow, mobile liquid	[7]
Boiling Point	62-64 °C (at atmospheric pressure)	[7]
Yield	62 g (60% theoretical)	[7]
Formula	C ₄ H ₉ NO ₂	[8]
Molar Mass	103.12 g/mol	[8]
¹ H NMR	A single peak is expected for the nine equivalent protons of the tert-butyl group.	-

| Mass Spectrum | Major peaks can be observed in the NIST database. |[8] |

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification process.

[Click to download full resolution via product page](#)

Figure 2: Experimental workflow for the synthesis of **tert-butyl nitrite**.

Safety and Handling

- **tert-Butyl Nitrite:** Highly flammable liquid and vapor. Harmful if swallowed or inhaled[9][10]. Causes damage to organs[9].
- **Reagents:** Concentrated hydrochloric acid is highly corrosive. Sodium nitrite is an oxidizer and is toxic.
- **Procedure:** The reaction is exothermic and requires careful temperature control to prevent runaway reactions and decomposition of the product.
- **Personal Protective Equipment (PPE):** All procedures should be performed in a well-ventilated fume hood while wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. benthamdirect.com [benthamdirect.com]
2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
3. tert-Butyl nitrite (TBN) [organic-chemistry.org]
4. Organic Syntheses Procedure [orgsyn.org]
5. Alkyl nitrite - Wikipedia [en.wikipedia.org]
6. Synthesis and reactions of Isoamyl nitrite _Chemicalbook [chemicalbook.com]
7. prepchem.com [prepchem.com]
8. t-Butyl nitrite [webbook.nist.gov]
9. tert-Butyl Nitrite | 540-80-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcicchemicals.com]
10. Tert-Butyl nitrite | C4H9NO2 | CID 10906 - PubChem [pubchem.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [tert-butyl nitrite synthesis from sodium nitrite and n-butanol]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b165905#tert-butyl-nitrite-synthesis-from-sodium-nitrite-and-n-butanol>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com